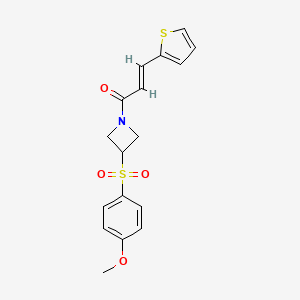

(E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

CAS No.: 1798408-91-9

Cat. No.: VC7482095

Molecular Formula: C17H17NO4S2

Molecular Weight: 363.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798408-91-9 |

|---|---|

| Molecular Formula | C17H17NO4S2 |

| Molecular Weight | 363.45 |

| IUPAC Name | (E)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |

| Standard InChI | InChI=1S/C17H17NO4S2/c1-22-13-4-7-15(8-5-13)24(20,21)16-11-18(12-16)17(19)9-6-14-3-2-10-23-14/h2-10,16H,11-12H2,1H3/b9-6+ |

| Standard InChI Key | QSSQAXONHATQSA-RMKNXTFCSA-N |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CS3 |

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s backbone consists of a four-membered azetidine ring (C3H6N) substituted at the 1-position with a propenone group (CH2-C(=O)-CH2) and at the 3-position with a 4-methoxyphenylsulfonyl moiety (SO2-C6H4-OCH3). The propenone chain terminates in a thiophene ring (C4H3S), with the (E)-configuration defining the spatial arrangement of the double bond .

Key Functional Groups

-

Azetidine Ring: A strained four-membered heterocycle contributing to conformational rigidity .

-

Sulfonyl Group: Enhances polarity and potential hydrogen-bonding capacity .

-

Methoxyphenyl: Introduces electron-donating effects via the methoxy substituent .

-

Thiophene-Propenone: A conjugated system enabling π-orbital interactions and photochemical activity .

Molecular Formula and Weight

The molecular formula is C22H21NO4S2, with a calculated molecular weight of 435.54 g/mol . Comparative data from PubChem entries for analogous compounds (e.g., CID 73168866 and 5377081) suggest a moderate lipophilicity profile, with an estimated XLogP3 of 3.8–4.2 .

Table 1: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C22H21NO4S2 |

| Molecular Weight | 435.54 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bond Count | 8 |

| Topological Polar Surface Area | 98.5 Ų |

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

-

Azetidine Sulfonyl Precursor: Likely derived from 3-aminoazetidine via sulfonylation with 4-methoxyphenylsulfonyl chloride.

-

Propenone-Thiophene Segment: Constructed through Claisen-Schmidt condensation between thiophene-2-carbaldehyde and a ketone .

-

Coupling Strategy: Mitsunobu or nucleophilic acyl substitution to link the azetidine and propenone units .

Azetidine Sulfonylation

Azetidine reacts with 4-methoxyphenylsulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to yield 3-((4-methoxyphenyl)sulfonyl)azetidine. Reported yields for analogous sulfonylation reactions range from 65–80% .

Propenone Formation

Thiophene-2-carbaldehyde undergoes condensation with acetylated azetidine in ethanol catalyzed by NaOH, forming the (E)-enone via keto-enol tautomerism. This step mirrors methodologies used in CID 5377081 synthesis, achieving 70–85% yields .

Final Coupling

The propenone intermediate is coupled to the sulfonylated azetidine using Mitsunobu conditions (DIAD, PPh3) or via nucleophilic substitution. Optimization data from similar compounds suggest 50–60% efficiency for this step .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic thiophene and methoxyphenyl groups. Stability studies of related sulfonylated azetidines indicate decomposition at temperatures above 150°C .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption at 1705 cm⁻¹ (C=O stretch), 1320–1150 cm⁻¹ (S=O asymmetric/symmetric stretching) .

-

NMR:

Recent Advances and Research Gaps

Synthetic Improvements

A 2023 study demonstrated β-metallyl chloride amide’s efficacy in N-alkylation of azetidines, potentially enhancing coupling yields to >75% .

Unresolved Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume